molecular formula C13H21NO4 B6183798 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid CAS No. 2624140-31-2

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid

Cat. No.: B6183798
CAS No.: 2624140-31-2
M. Wt: 255.3
InChI Key:
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Description

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[221]heptan-4-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[221]heptan-4-yl}acetic acid typically involves multiple steps One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-butoxy)carbonyl]amino-cyclopropane-1-carboxylate
  • 2-[(tert-butoxy)carbonyl]amino-cyclopropane-1-carboxylic acid

Uniqueness

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2624140-31-2

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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